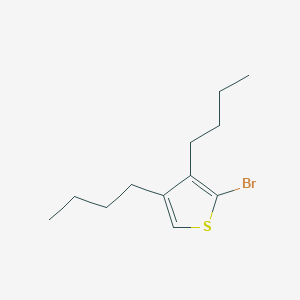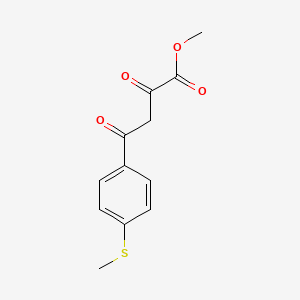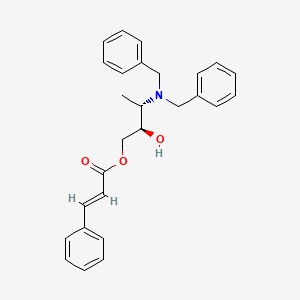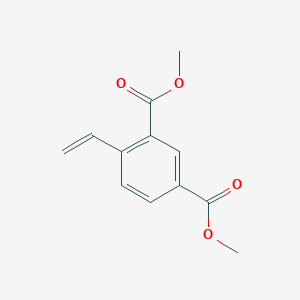
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyridine ring attached to a piperidine ring, with a carboxylic acid methyl ester group
Méthodes De Préparation
The synthesis of Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxylic acid with piperidine in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in the active sites of enzymes, while the piperidine ring can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 1-(pyridin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
1-(4-pyridinyl)-4-Piperidinecarboxylic acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its solubility and reactivity.
1-(4-pyridinyl)-4-Piperidinecarboxylic acid tert-butyl ester: The tert-butyl ester group provides steric hindrance, which can influence the compound’s binding affinity to molecular targets.
4-(4-pyridinyl)-1-Piperidinecarboxylic acid methyl ester: The position of the pyridine ring attachment can alter the compound’s chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
methyl 1-pyridin-4-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clé InChI |
PZSQBFUZKYYVHG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCN(CC1)C2=CC=NC=C2 |
SMILES canonique |
COC(=O)C1CCN(CC1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B1640824.png)





![2-[2-Methyl-4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]thio]phenoxy]acetic acid ethyl ester](/img/structure/B1640852.png)
![4-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B1640854.png)

![Benzo[c]thiophene-1-carboxylic acid,4,5,6,7-tetrahydro-6,6-dimethyl-3-(methylsulfonyl)-4-oxo-,(2,3-dihydro-1,4-benzodioxin-2-yl)methyl ester](/img/structure/B1640858.png)




